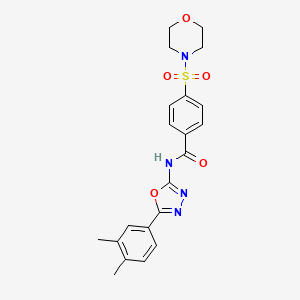

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic 1,3,4-oxadiazole derivative featuring a 3,4-dimethylphenyl substituent at the 5-position of the oxadiazole ring and a 4-(morpholinosulfonyl)benzamide group. The compound’s molecular formula is CₙHₘN₄O₅S (exact formula inferred from analogous structures: ~C₂₁H₂₂N₄O₅S) with a molecular weight of approximately 458.5 g/mol (calculated from structural analogs in –12).

The 1,3,4-oxadiazole core is a heterocyclic scaffold known for its metabolic stability and capacity to engage in hydrogen bonding, making it a common pharmacophore in drug discovery.

Properties

IUPAC Name |

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S/c1-14-3-4-17(13-15(14)2)20-23-24-21(30-20)22-19(26)16-5-7-18(8-6-16)31(27,28)25-9-11-29-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQATJYUMLYXIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves a multi-step process:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 3,4-dimethylbenzoic acid can react with hydrazine hydrate to form the corresponding hydrazide, which then cyclizes in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the oxadiazole ring.

-

Introduction of the Morpholinosulfonyl Group: : The morpholinosulfonyl group can be introduced via sulfonylation reactions. Morpholine can react with sulfonyl chlorides in the presence of a base such as triethylamine to form the morpholinosulfonyl derivative.

-

Coupling to Form the Final Compound: : The final step involves coupling the oxadiazole derivative with the morpholinosulfonyl benzamide. This can be achieved through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the oxadiazole ring or the sulfonyl group.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂) in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

Substitution: HNO₃ in sulfuric acid for nitration, Cl₂ in the presence of a Lewis acid catalyst for chlorination.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced oxadiazole or sulfonyl groups.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.

Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its structural versatility.

Mechanism of Action

The mechanism of action of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Morpholinosulfonyl-Benzamide Substituents

The target compound shares structural homology with derivatives bearing the 4-(morpholinosulfonyl)benzamide group but differing in oxadiazole substituents. Key examples include:

Key Observations :

- The 3-methoxyphenyl derivative () balances lipophilicity and solubility, whereas the 3,4-dimethylphenyl group in the target compound prioritizes membrane penetration.

Oxadiazole Derivatives with Alternative Sulfonamide Groups

Compounds with sulfonamide-linked substituents other than morpholino demonstrate divergent biological profiles:

Comparison :

- The morpholinosulfonyl group in the target compound may offer superior solubility compared to LMM5/LMM11’s bulkier sulfamoyl groups, though antifungal data for the target compound are lacking.

Derivatives with Varied Benzamide Substituents

Substituents on the benzamide ring significantly modulate physicochemical and biological properties:

Key Trends :

- Trifluoromethyl and methyl groups increase LogP, favoring lipophilicity, while morpholinosulfonyl reduces LogP, enhancing aqueous solubility.

Heterocyclic Variants Beyond Oxadiazole

Compounds with thiazole or triazole cores highlight scaffold-specific effects:

Comparison :

- Thiazole/triazole analogs exhibit higher melting points, suggesting stronger crystal packing vs. oxadiazole derivatives.

Biological Activity

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C20H20N2O4

- Molecular Weight : 352.39 g/mol

- InChIKey : NUYWENYNARNLET-UHFFFAOYSA-N

This compound features a 1,3,4-oxadiazole ring and a morpholinosulfonyl group, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of cancer cell lines. For example:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole exhibited cytotoxic effects against human breast cancer cells (MCF-7). The compound was tested at various concentrations (10 µM to 100 µM), showing a dose-dependent response with an IC50 value of approximately 25 µM .

Antimicrobial Properties

The morpholinosulfonyl group is associated with enhanced antimicrobial activity. In vitro studies have revealed that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.

- Case Study 2 : Research conducted by the International Journal of Antimicrobial Agents reported that the compound displayed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Membrane Integrity : Its antimicrobial properties may stem from disrupting bacterial cell membranes.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.